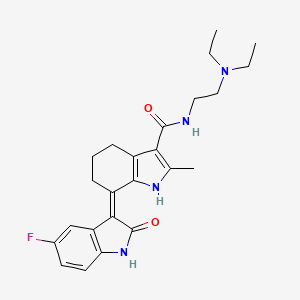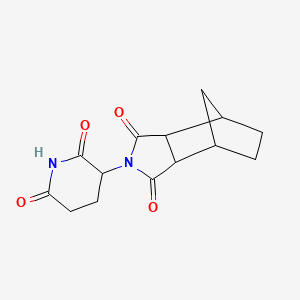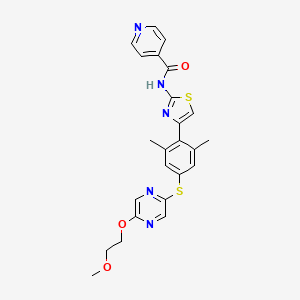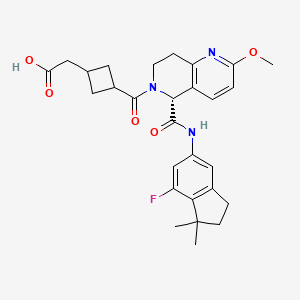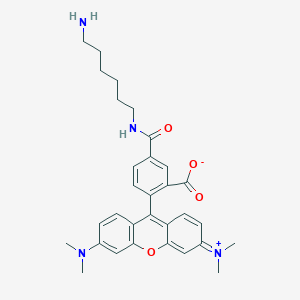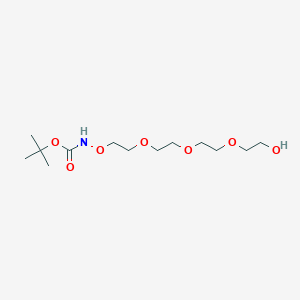
t-Boc-Aminooxy-PEG4-alcohol
Descripción general
Descripción
T-Boc-Aminooxy-PEG4-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
The synthesis of t-Boc-Aminooxy-PEG4-alcohol involves the protection of the aminooxy group with a Boc group . The protected aminooxy can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG4-alcohol is C13H27NO7 . It has a molecular weight of 309.4 g/mol .Chemical Reactions Analysis
The protected aminooxy group in t-Boc-Aminooxy-PEG4-alcohol can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG4-alcohol is a solid powder . It is soluble in DMSO . It has a molecular weight of 309.4 g/mol and a molecular formula of C13H27NO7 .Aplicaciones Científicas De Investigación
t-Boc-Aminooxy-PEG4-alcohol is a PEG reagent with a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
This compound can be attached to drug molecules or carrier systems, enhancing their stability, circulation time, and targeted delivery to specific tissues or cells . The polyethylene glycol (PEG) chain in t-Boc-Aminooxy-PEG4-alcohol provides water solubility and biocompatibility .
- t-Boc-Aminooxy-PEG4-alcohol can be attached to drug molecules or carrier systems, enhancing their stability, circulation time, and targeted delivery to specific tissues or cells .
- The polyethylene glycol (PEG) chain in t-Boc-Aminooxy-PEG4-alcohol provides water solubility and biocompatibility .
- This compound can be conjugated to therapeutic molecules or nanoparticles to improve their effectiveness .
- The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG4-alcohol increases solubility in aqueous media .
- The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde to form a stable oxime linkage .
- The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Drug Delivery Systems
Bioconjugation
Chemical Synthesis
- t-Boc-Aminooxy-PEG4-alcohol can be attached to drug molecules or carrier systems, enhancing their stability, circulation time, and targeted delivery to specific tissues or cells .
- The polyethylene glycol (PEG) chain in t-Boc-Aminooxy-PEG4-alcohol provides water solubility and biocompatibility .
- This compound can be conjugated to therapeutic molecules or nanoparticles to improve their effectiveness .
- The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG4-alcohol increases solubility in aqueous media .
- The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde to form a stable oxime linkage .
- The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Drug Delivery Systems
Bioconjugation
Chemical Synthesis
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEZAYNNNOMTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Aminoxy-PEG4-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)
